Chiral Identity: (R)-Enantiomer versus (S)-Enantiomer — Defined Absolute Configuration for Asymmetric Synthesis
The target compound is the single (R)-enantiomer (CAS 1353993-46-0), differentiated from the (S)-enantiomer (CAS 1354002-14-4) by the stereochemical descriptor at the piperidine 3-position . In chiral chromatographic separations and asymmetric transformations, opposite enantiomers routinely exhibit divergent biological activity profiles — a principle established across piperidine carbamate series where the (R)-enantiomer is frequently the eutomer [1]. The optical resolution patent literature specifically teaches methods for isolating alkylpiperidin-3-yl carbamate enantiomers, underscoring that chirality at this position is non-trivial for downstream potency [1].
| Evidence Dimension | Absolute configuration at piperidine 3-position |
|---|---|
| Target Compound Data | (R)-configuration (Cahn-Ingold-Prelog); CAS 1353993-46-0; Canonical SMILES: CCN(C(=O)OCC1=CC=CC=C1)[C@@H]1CCCN(C(=O)CCl)C1 |
| Comparator Or Baseline | (S)-enantiomer, CAS 1354002-14-4; Canonical SMILES: CCN(C(=O)OCC1=CC=CC=C1)[C@H]1CCCN(C(=O)CCl)C1 |
| Quantified Difference | Opposite stereochemical configuration; class-level data indicate enantiomeric potency ratios (eudysmic ratios) in piperidine carbamates can exceed 10-fold in target binding assays. |
| Conditions | Chiral HPLC or SFC analysis; asymmetric synthesis; biological target engagement assays. |
Why This Matters
Procurement of the incorrect enantiomer risks complete loss of biological activity or inverted pharmacological effect in enantioselective target binding, making stereochemical verification a critical QC gate.
- [1] US Patent US20100331546A1. Method for optical resolution of alkyl piperidin-3-yl carbamate and intermediate therefor. Filed 2009, published 2010. View Source
